molecular formula C10H14IN3O2 B2995919 Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate CAS No. 2402830-69-5

Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate

Cat. No.: B2995919
CAS No.: 2402830-69-5
M. Wt: 335.145
InChI Key: PTXXZQOYGZFQPL-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate protecting group, a 2-amino substituent, and a 3-iodo substituent on the pyridine ring. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom acts as a leaving group . The tert-butyl group enhances stability during synthetic steps but is cleavable under acidic conditions, enabling deprotection for downstream functionalization .

Properties

IUPAC Name

tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXZQOYGZFQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing pyridine derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the amino group play crucial roles in binding to these targets, influencing their activity. The tert-butyl carbamate group provides stability and enhances the compound’s bioavailability .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Derivatives

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Properties/Applications Reference
Target Compound 2-amino, 3-iodo, 4-position C₁₀H₁₄IN₃O₂ Cross-coupling precursor; amino enhances solubility -
tert-butyl (4-iodopyridin-2-yl)carbamate 4-iodo, 2-position C₁₀H₁₃IN₂O₂ Iodo at para position; used in nucleophilic substitutions
tert-butyl (4-chloropyridin-2-yl)carbamate 4-chloro, 2-position C₁₀H₁₃ClN₂O₂ Chloro substituent requires harsher cross-coupling conditions
tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-chloro, 3-fluoro, 4-position C₁₀H₁₂ClFN₂O₂ Dual halogenation increases electrophilicity

Key Findings :

  • Iodine vs. Chlorine/Fluorine : The 3-iodo group in the target compound offers superior leaving-group ability compared to chloro or fluoro analogs, enabling milder reaction conditions in cross-couplings .
  • Substituent Position: The 2-amino group in the target compound introduces hydrogen-bonding capability, improving solubility in polar solvents relative to non-amino derivatives .

Amino-Functionalized Pyridinyl Carbamates

Table 2: Amino-Substituted Derivatives

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Properties/Applications Reference
Target Compound 2-amino, 3-iodo C₁₀H₁₄IN₃O₂ Amino group facilitates bioconjugation -
tert-butyl N-(3-formyl-4-hydroxypyridin-2-yl)carbamate 3-formyl, 4-hydroxy C₁₁H₁₄N₂O₄ Formyl and hydroxy groups enable Schiff base formation

Key Findings :

  • The 2-amino group in the target compound enhances reactivity in reductive aminations and acylation reactions compared to hydroxyl- or formyl-substituted analogs .

Heterocyclic Carbamates with Non-Pyridine Cores

Table 3: Non-Pyridine Carbamates

Compound Name Core Structure Molecular Formula Key Properties/Applications Reference
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Cyclohexyl-benzimidazole C₁₈H₂₃ClN₄O₃ Anticancer agent precursor; LCMS [M-Boc+H]⁺ = 266
tert-butyl N-(4-aminooxolan-3-yl)carbamate Oxolane (tetrahydrofuran) C₉H₁₈N₂O₃ Amino-oxolane core for CNS-targeting drugs

Key Findings :

    Biological Activity

    Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C10H12IN2O2C_{10}H_{12}IN_2O_2, with a molecular weight of 354.57 g/mol. The compound features a pyridine ring substituted with an iodine atom at the 3-position and an amino group at the 2-position, along with a tert-butyl carbamate functional group.

    Biological Activities

    This compound exhibits various biological activities, making it a candidate for further pharmacological studies:

    • Antimicrobial Activity : Preliminary studies suggest that compounds containing iodine and pyridine derivatives often exhibit antimicrobial properties. The presence of the iodine atom enhances the compound's ability to interact with biological targets, potentially increasing its efficacy against bacteria and fungi.
    • Anticancer Potential : Research indicates that similar pyridine derivatives have shown promise in anticancer applications. The structural characteristics of this compound may facilitate interactions with cancer cell pathways, warranting further investigation into its cytotoxic effects.
    • Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes involved in disease mechanisms. Studies on related compounds have demonstrated that halogenated pyridines can effectively bind to active sites of various enzymes, suggesting that this compound may exhibit similar properties .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyridine ring can significantly influence the potency and selectivity of the compound against various biological targets.

    ModificationEffect on Activity
    Iodine SubstitutionIncreases binding affinity to target proteins
    Amino Group PositioningAffects solubility and cellular uptake
    Carbamate Group VariabilityInfluences metabolic stability

    Case Studies

    • Antimicrobial Efficacy : A study investigated the antimicrobial properties of iodine-containing pyridine derivatives, including this compound. Results showed that the compound exhibited significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The compound's mechanism was linked to its ability to disrupt cellular signaling pathways associated with survival and proliferation .

    Research Findings

    Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

    • Binding Studies : Molecular docking simulations revealed that this compound binds effectively to key enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
    • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and bioavailability of the compound, showing promising results in terms of absorption and distribution within target tissues.

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